Fumigaclavine A
CAS No.:
Cat. No.: VC13687752
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H22N2O2 |
---|---|
Molecular Weight | 298.4 g/mol |
IUPAC Name | (7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl) acetate |
Standard InChI | InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3 |
Standard InChI Key | GJSSYQDXZLZOLR-UHFFFAOYSA-N |
SMILES | CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C |
Canonical SMILES | CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C |
Melting Point | 84 - 85 °C |
Introduction
Chemical Identity and Structural Properties
Fumigaclavine A, systematically named (8β,9β)-6,8-dimethylergolin-9-yl acetate, is a clavine-type ergot alkaloid with a molecular formula of and a molecular weight of 299.4 g/mol . Its protonated form, fumigaclavine A(1+), predominates at physiological pH (7.3) due to the tertiary amine group’s protonation . The compound’s structure comprises a tetracyclic ergoline scaffold modified by methyl groups at positions C-6 and C-8, an acetate moiety at C-9, and a planar indole nucleus (Figure 1) .
Stereochemical Configuration
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans-fused C/D ring system (8β,9β configuration), which imposes conformational constraints critical for biological activity . The acetate group at C-9 enhances hydrophobicity, influencing membrane permeability and protein interactions .
Table 1: Key Physicochemical Properties of Fumigaclavine A
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 299.4 g/mol |
Ionization State (pH 7.3) | Protonated (1+) |
Major Functional Groups | Indole, tertiary amine, acetate ester |
Solubility | Lipophilic, sparingly soluble in water |
Biosynthesis in Aspergillus fumigatus
Fumigaclavine A biosynthesis occurs via a conserved ergot alkaloid pathway encoded by a 22 kb gene cluster in A. fumigatus . This cluster includes 11 open reading frames (ORFs), seven of which share homology with genes from Claviceps purpurea’s ergot alkaloid pathway . Key enzymatic steps involve:
Early Pathway: Chanoclavine-I Aldehyde to Festuclavine
The pathway initiates with L-tryptophan, which undergoes prenylation by dimethylallyltryptophan synthase (FgaPT2) to form dimethylallyltryptophan (DMAT) . Subsequent oxidations and cyclizations yield chanoclavine-I aldehyde, a branch-point intermediate . In A. fumigatus, this aldehyde is reduced to festuclavine by festuclavine synthase (FgaFS), a short-chain dehydrogenase .
Late Modifications: Festuclavine to Fumigaclavine A
Festuclavine undergoes two enzymatic transformations:
-
Methylation: A SAM-dependent methyltransferase (FgaMT) catalyzes C-8 methylation.
-
Acetylation: An acetyl-CoA-dependent acyltransferase (FgaAT) installs the C-9 acetate group, yielding fumigaclavine A .
Table 2: Enzymes in Fumigaclavine A Biosynthesis
Enzyme | Gene | Function | Substrate | Product |
---|---|---|---|---|
FgaPT2 | fgaPT2 | Prenylation of L-tryptophan | L-tryptophan | DMAT |
FgaFS | fgaFS | Reduction of chanoclavine-I aldehyde | Chanoclavine-I aldehyde | Festuclavine |
FgaMT | fgaMT | C-8 methylation | Festuclavine | 8-Methylfestuclavine |
FgaAT | fgaAT | C-9 acetylation | 8-Methylfestuclavine | Fumigaclavine A |
Analytical Characterization Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) resolves fumigaclavine A from complex fungal extracts . Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation (retention time: 12.3 min) .
Spectroscopic Identification
-
Mass Spectrometry (MS): Electrospray ionization (ESI+) reveals a dominant [M+H]+ ion at m/z 299.4 .
-
NMR Spectroscopy: Key signals include δ 7.25 (H-4, indole), δ 3.85 (H-9 acetate), and δ 1.15 (C-8 methyl) .
Research Gaps and Future Directions
Despite advances in biosynthetic understanding, critical questions persist:
-
Pharmacokinetics: Absorption, distribution, and metabolism of fumigaclavine A in mammalian systems remain uncharacterized.
-
Target Identification: Proteomic studies are needed to map protein targets influenced by fumigaclavine A’s ergoline scaffold.
-
Synthetic Biology: Heterologous expression of the fga cluster in Saccharomyces cerevisiae could enable scalable production for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume